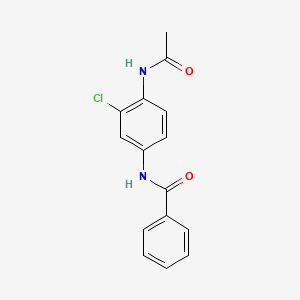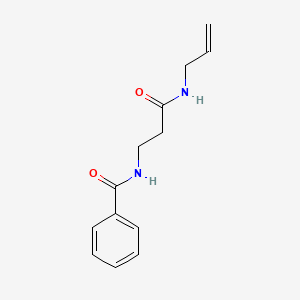
(4-Methylpiperidin-1-yl)-(4-methylsulfanylphenyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Methylpiperidin-1-yl)-(4-methylsulfanylphenyl)methanone, also known as 4-Methylpentedrone (4-MPD), is a synthetic stimulant drug that belongs to the cathinone class. It is a research chemical that has gained popularity in recent years due to its potential use in scientific research.
Mécanisme D'action
The mechanism of action of 4-MPD is similar to other cathinone stimulants. It works by increasing the levels of dopamine, norepinephrine, and serotonin in the brain. This leads to increased alertness, energy, and euphoria. However, the exact mechanism of action of 4-MPD is not fully understood and requires further research.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-MPD are similar to other stimulant drugs. It increases heart rate, blood pressure, and body temperature. It also causes vasoconstriction, which can lead to reduced blood flow to the extremities. Long-term use of 4-MPD can lead to addiction, tolerance, and withdrawal symptoms.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-MPD in lab experiments is its high affinity for the dopamine transporter. This makes it a useful tool for studying the effects of dopamine on behavior and cognition. However, one limitation is that it is a relatively new research chemical, and its long-term effects are not fully understood. Additionally, the synthesis of 4-MPD is a complex process that requires expertise in organic chemistry.
Orientations Futures
There are several future directions for research on 4-MPD. One area of interest is its potential use as a treatment for attention deficit hyperactivity disorder (ADHD). Another area of interest is its potential use in the treatment of addiction to other stimulant drugs. Further research is needed to fully understand the long-term effects of 4-MPD and its potential applications in scientific research and medicine.
Conclusion
In conclusion, 4-Methylpiperidin-1-yl)-(4-methylsulfanylphenyl)methanone, or 4-MPD, is a synthetic stimulant drug that has potential applications in scientific research. It has a high affinity for the dopamine transporter, making it a useful tool for studying the effects of dopamine on behavior and cognition. However, its long-term effects are not fully understood, and further research is needed to fully explore its potential applications in scientific research and medicine.
Méthodes De Synthèse
The synthesis of 4-MPD involves the reaction of 4-methylpropiophenone with thiohydroxylamine hydrochloride to form 4-methylthioamphetamine. This intermediate is then reacted with 4-methylpiperidine to form 4-MPD. The synthesis of 4-MPD is a complex process that requires expertise in organic chemistry.
Applications De Recherche Scientifique
4-MPD has potential applications in scientific research, particularly in the study of the central nervous system. It has been shown to have a high affinity for the dopamine transporter, which is a protein that regulates the levels of dopamine in the brain. This makes it a useful tool for studying the effects of dopamine on behavior and cognition.
Propriétés
IUPAC Name |
(4-methylpiperidin-1-yl)-(4-methylsulfanylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NOS/c1-11-7-9-15(10-8-11)14(16)12-3-5-13(17-2)6-4-12/h3-6,11H,7-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAKADTDRAIQDJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)C2=CC=C(C=C2)SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide](/img/structure/B7471240.png)




![4-[2-[[5-(Trifluoromethyl)pyridin-2-yl]amino]ethyl]benzenesulfonamide](/img/structure/B7471270.png)
![1-[4-(1,3-Benzoxazol-2-ylamino)piperidin-1-yl]ethanone](/img/structure/B7471288.png)

![5-[4-[2-(Difluoromethoxy)benzoyl]piperazine-1-carbonyl]-2-methylisoindole-1,3-dione](/img/structure/B7471303.png)
![N-[3-(cyclopropylmethoxy)propyl]benzenesulfonamide](/img/structure/B7471307.png)

![N-[4-(3,4-difluorophenyl)-1,3-thiazol-2-yl]-4-ethoxybenzenesulfonamide](/img/structure/B7471313.png)

